4-(Oxan-4-yloxy)but-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Oxan-4-yloxy)but-2-enoic acid, also known as (2E)-4-(tetrahydro-2H-pyran-4-yloxy)-2-butenoic acid, is a compound with the molecular formula C9H14O4 and a molecular weight of 186.21 g/mol . This compound is characterized by its unique structure, which includes a tetrahydropyran ring attached to a butenoic acid moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of 4-(Oxan-4-yloxy)but-2-enoic acid can be achieved through several methods. One common approach involves the aldol-condensation of glyoxylic acid with methyl ketone derivatives under microwave-assisted conditions . This method provides the desired product in moderate to excellent yields, depending on the nature of the methyl ketone substituent. For industrial production, the reaction conditions are optimized to ensure high yield and purity, often involving the use of tosic acid for aryl derivatives and pyrrolidine with acetic acid for aliphatic substrates .
Chemical Reactions Analysis
4-(Oxan-4-yloxy)but-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the double bond in the butenoic acid moiety to a single bond, forming saturated derivatives.
Substitution: The tetrahydropyran ring can undergo substitution reactions, where different substituents replace the hydrogen atoms. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Oxan-4-yloxy)but-2-enoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Oxan-4-yloxy)but-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the butenoic acid moiety, which can participate in various chemical reactions. The tetrahydropyran ring also contributes to its stability and reactivity. The exact molecular targets and pathways depend on the specific application and derivative being studied .
Comparison with Similar Compounds
4-(Oxan-4-yloxy)but-2-enoic acid can be compared with other similar compounds, such as:
Crotonic acid (trans-2-butenoic acid): Similar in structure but lacks the tetrahydropyran ring, making it less stable and less reactive in certain applications.
Isocrotonic acid (cis-2-butenoic acid): Another isomer of butenoic acid with different reactivity and stability properties.
3-Butenoic acid: Lacks the tetrahydropyran ring and has different chemical properties and reactivity. The presence of the tetrahydropyran ring in this compound makes it unique, providing enhanced stability and reactivity compared to its analogs.
Properties
Molecular Formula |
C9H14O4 |
---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
4-(oxan-4-yloxy)but-2-enoic acid |
InChI |
InChI=1S/C9H14O4/c10-9(11)2-1-5-13-8-3-6-12-7-4-8/h1-2,8H,3-7H2,(H,10,11) |
InChI Key |
LGHIRMMFXWARNB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1OCC=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.